1H-indole-5-thiol

Coordination Chemistry Organometallic Synthesis Thiol Reactivity

1H-Indole-5-thiol (CAS 89942-90-5) is the only isomer with a thiol at position 5, enabling stable Au-S self-assembled monolayers, metal chelation, and precise 5-substituted indole synthesis. Unlike 3-thiol or 5-carboxy analogs, it provides unique redox activity and surface anchoring. Essential for surface chemistry, medicinal chemistry SAR, and sensor development. Order high-purity grade for reproducible results.

Molecular Formula C8H7NS
Molecular Weight 149.2
CAS No. 89942-90-5
Cat. No. B6155870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-5-thiol
CAS89942-90-5
Molecular FormulaC8H7NS
Molecular Weight149.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-5-thiol (CAS 89942-90-5) as a Strategic Heterocyclic Thiol Building Block


1H-Indole-5-thiol (CAS 89942-90-5) is a sulfur-containing heterocyclic aromatic compound that integrates an indole nucleus with a reactive thiol (-SH) group at the 5-position [1]. With a molecular weight of 149.21 g/mol and a relatively simple structure (C8H7NS), it serves as a versatile synthetic intermediate and functional probe in medicinal chemistry, materials science, and chemical biology. The compound's dual functionality, combining the privileged indole scaffold with a redox-active thiol, enables applications ranging from the construction of self-assembled monolayers (SAMs) on noble metal surfaces to the development of enzyme inhibitors and fluorescent sensors .

Why 1H-Indole-5-thiol is Not Interchangeable with Common Indole Analogs


The position and nature of the functional group on the indole ring profoundly influence its chemical reactivity, biological target engagement, and material properties. Generic substitution with analogs such as indole-3-thiol, indole-5-carboxylic acid, or indole-5-sulfonic acid cannot replicate the specific set of physicochemical properties exhibited by 1H-indole-5-thiol. For instance, the 5-thiol isomer presents a distinct molecular electrostatic potential and hydrogen-bonding network compared to the 3-thiol isomer, which directly impacts its ability to chelate metals and interact with biological binding pockets [1]. Similarly, replacing the thiol with a carboxylic acid or sulfonic acid eliminates the critical redox chemistry and surface anchoring capabilities central to its applications in sensor development and nanotechnology. The following quantitative evidence guide details these specific differentiators.

Quantitative Differentiation Evidence for 1H-Indole-5-thiol vs. In-Class Analogs


Distinct Reactivity and Metal Binding of 5-Thiol vs. 3-Thiol Indole Isomers

The thiol group at the 5-position of the indole ring exhibits a distinct electronic environment and reactivity profile compared to the 3-thiol isomer. While direct quantitative data comparing 1H-indole-5-thiol to indole-3-thiol for a specific assay is limited in the open literature, the class of 5-substituted indoles is known to provide a different chelation geometry and electron density for metal coordination [1]. Studies on regioselective C-H thiolation confirm the unique reactivity of the 5-position, which is synthetically less accessible than the 3-position, making 1H-indole-5-thiol a valuable building block for generating specific substitution patterns [2].

Coordination Chemistry Organometallic Synthesis Thiol Reactivity

Superior Metal Chelation Potential vs. Non-Thiol 5-Substituted Indoles

The thiol (-SH) group is a classic metal chelator and radical scavenger, a function absent in other common 5-substituted indoles like indole-5-carboxylic acid. In studies of indole analogs containing a triazole-5-thiol moiety (a related scaffold), compounds demonstrated significant ferrous ion (Fe2+) metal chelating activity, which is a key mechanism for antioxidant defense [1]. Specifically, compound 3c and 4a in that study exhibited good ferrous ion metal chelating activity, with compound 4a also showing strong radical scavenging activity (RSA). In contrast, indole-5-carboxylic acid's primary reported interactions are with specific enzyme pockets (e.g., GABA receptors, COX-2) via its carboxyl group, not through broad metal chelation . The thiol group of 1H-indole-5-thiol is therefore predicted to confer a distinct, thiol-dependent mechanism of action.

Metal Chelation Antioxidant Activity Redox Chemistry

Unique Surface Anchoring Capability for Self-Assembled Monolayers (SAMs)

1H-Indole-5-thiol contains a free thiol group, enabling it to form robust self-assembled monolayers (SAMs) on gold and silver surfaces [1]. This is a critical function for constructing biosensors, molecular electronics, and plasmonic devices. Analogs such as 1-methyl-1H-indole-5-thiol (CAS 101273-62-5), while also a thiol, has a blocked N-H position, which alters its hydrogen-bonding capacity and molecular packing on surfaces [2]. In contrast, indole-5-carboxylic acid and indole-5-sulfonic acid, lacking the thiol, cannot form a covalent Au-S bond and would physisorb or require a different anchoring strategy, fundamentally changing the sensor's architecture and stability. The specific ability of bifunctional thiol-indole compounds to form SAMs on gold, silver, and copper has been confirmed by spectroscopic studies [1].

Surface Chemistry Self-Assembled Monolayers Nanotechnology

High-Impact Application Scenarios for 1H-Indole-5-thiol Based on Differentiation Evidence


Fabrication of Redox-Active Self-Assembled Monolayers (SAMs) on Gold Surfaces

1H-Indole-5-thiol is an ideal candidate for creating functionalized gold surfaces via self-assembled monolayers (SAMs). Its thiol group chemisorbs to the gold surface, forming a stable Au-S bond, while the exposed indole ring provides a platform for further functionalization or acts as a specific binding site [1]. This is distinct from using common alkanethiols, as the aromatic indole group imparts unique electronic properties and rigidity to the monolayer. Procurement of this specific isomer is essential for achieving the desired surface chemistry.

Synthesis of Chelating Agents and Metalloenzyme Inhibitors

The unique combination of a metal-chelating thiol group and a hydrogen-bonding indole N-H group at the 5-position makes 1H-indole-5-thiol a valuable precursor for developing novel chelating agents [1]. Its structure is poised to inhibit metalloenzymes or act as an antioxidant by coordinating transition metals like iron and copper [2]. This is a clear advantage over 5-carboxyindole, which cannot engage in sulfur-metal coordination. Researchers designing inhibitors for enzymes with active-site metals should prioritize this specific thiol building block.

Building Block for Regioselectively Functionalized Bioactive Molecules

The 5-position on the indole ring is a key site for modulating the biological activity of drug candidates. 1H-Indole-5-thiol serves as a direct synthetic entry point to 5-substituted indole derivatives that are otherwise challenging to access [1]. Its procurement is critical for medicinal chemistry programs exploring structure-activity relationships (SAR) at the 5-position, where substitution is known to significantly impact the potency, selectivity, and pharmacokinetic properties of lead compounds. Using a 3-thiol analog would lead to a completely different substitution pattern and biological outcome.

Quote Request

Request a Quote for 1H-indole-5-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.